molecular formula C17H15N3O3S B2940375 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868368-92-7

4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2940375
CAS RN: 868368-92-7
M. Wt: 341.39
InChI Key: HBDCOEDWGLQZFX-ZCXUNETKSA-N
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Description

4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MMB or MMBz, is a fluorescent dye that has been widely used in scientific research. This compound is known for its unique optical properties, which make it an ideal tool for studying biological systems.

Scientific Research Applications

4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has been widely used in scientific research as a fluorescent probe for studying biological systems. It has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has also been used to study the behavior of cells in live organisms, including zebrafish and mice.

Mechanism of Action

4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a fluorescent probe that emits light when excited by a specific wavelength of light. The mechanism of action of 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves the interaction of the dye with the biological system being studied. When 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide binds to a protein or other biological molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the activity of the biological system being studied.
Biochemical and Physiological Effects:
4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have minimal biochemical and physiological effects on the systems being studied. It has been shown to be non-toxic to cells and to have minimal interference with cellular processes. 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has also been shown to be stable under physiological conditions, making it an ideal tool for studying biological systems in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its unique optical properties. 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide emits light in the green region of the spectrum, which makes it easy to detect using standard fluorescence microscopy techniques. 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is also relatively easy to synthesize and purify, making it readily available for use in scientific research.
One limitation of using 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its sensitivity to environmental factors such as pH and temperature. Changes in these factors can affect the fluorescence properties of 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, which can lead to inaccurate results. Another limitation of using 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is its relatively low quantum yield, which can make it difficult to detect in low concentrations.

Future Directions

There are several future directions for the use of 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide in scientific research. One potential application is the use of 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide in the development of new drugs. 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide could be used as a tool for screening potential drug candidates for their ability to bind to specific proteins or other biological molecules.
Another potential application of 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is in the study of protein dynamics. 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide could be used to monitor changes in the conformation of proteins over time, which could provide insights into their function and regulation.
Finally, 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide could be used in the development of new imaging techniques. By combining 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide with other fluorescent probes, it may be possible to develop new imaging techniques that are more sensitive and specific than current methods.
Conclusion:
In conclusion, 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a unique fluorescent dye that has been widely used in scientific research. Its unique optical properties make it an ideal tool for studying biological systems, and its minimal biochemical and physiological effects make it a safe and reliable tool for use in vivo. While there are some limitations to its use, 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has the potential to make significant contributions to a wide range of scientific fields in the future.

Synthesis Methods

The synthesis of 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves the reaction of 3,5,7-trimethyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. After the reaction, the product is purified by column chromatography to obtain pure 4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide. The yield of the reaction is typically around 60-70%.

properties

IUPAC Name

4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)19(3)17(24-15)18-16(21)12-4-6-13(7-5-12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDCOEDWGLQZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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